molecular formula C13H8ClNO2 B1599334 5-Chloro-2-phenoxyphenyl isocyanate CAS No. 85385-33-7

5-Chloro-2-phenoxyphenyl isocyanate

Cat. No.: B1599334
CAS No.: 85385-33-7
M. Wt: 245.66 g/mol
InChI Key: SCGXZJTXFUNGAL-UHFFFAOYSA-N
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Description

5-Chloro-2-phenoxyphenyl isocyanate is an organic compound with the molecular formula C₁₃H₈ClNO₂. It is characterized by a chlorine atom and a phenoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenoxyphenyl isocyanate typically involves the reaction of 5-chloro-2-phenoxyaniline with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenoxyphenyl isocyanate can undergo various chemical reactions, including:

  • Oxidation: The isocyanate group can be oxidized to form urea derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Urea Derivatives: Resulting from the oxidation of the isocyanate group.

  • Amines: Formed through the reduction of the isocyanate group.

  • Substituted Compounds: Resulting from the substitution of the chlorine atom.

Scientific Research Applications

5-Chloro-2-phenoxyphenyl isocyanate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its applications extend to:

  • Chemistry: Used as a reagent in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-Chloro-2-phenoxyphenyl isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives, respectively. These reactions are crucial in the formation of various bioactive compounds and materials.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by reacting with their active sites.

  • Receptor Binding: It can bind to receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

5-Chloro-2-phenoxyphenyl isocyanate is similar to other isocyanates and phenyl ethers, but it stands out due to its unique combination of functional groups. Some similar compounds include:

  • Phenyl Isocyanate: Lacks the chlorine and phenoxy groups.

  • 5-Chloro-2,4-dimethoxyphenyl Isocyanate: Contains methoxy groups instead of the phenoxy group.

  • 4-Chloro-2-isocyanatophenyl Phenyl Ether: Similar structure but different positioning of the chlorine atom.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-chloro-2-isocyanato-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGXZJTXFUNGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408188
Record name 5-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85385-33-7
Record name 5-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-phenoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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